![molecular formula C17H16F3NO3S B6385082 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1261991-27-8](/img/structure/B6385082.png)
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) is a synthetic compound that has been studied for its potential applications in scientific research. It is a phenol derivative with a pyrrolidinylsulfonyl group attached to the 5-position of the phenyl ring and a trifluoromethyl group attached to the 3-position of the phenyl ring. This compound has been used to study its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) has been studied for its potential applications in scientific research. It has been used as a substrate in enzymatic assays, as well as a tool in studies of enzyme kinetics and inhibitor studies. It has also been used in studies of drug metabolism and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) is believed to be related to its ability to act as a substrate for enzymes. Specifically, it is believed to be a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) has been studied for its potential biochemical and physiological effects. Studies have shown that it is able to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to have a protective effect on cells, potentially reducing the damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) in laboratory experiments has several advantages. It is a relatively stable compound, and can be used in a wide range of assays. It is also relatively inexpensive, making it a cost-effective choice for research. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and therefore must be used in aqueous solutions with other solvents. Additionally, it can be toxic at high concentrations, and therefore must be used with caution.
Direcciones Futuras
The use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) in scientific research is still in its early stages. There are many potential future directions for research, including further studies of its biochemical and physiological effects, as well as its potential applications in drug metabolism and pharmacokinetics. Additionally, further studies could be conducted to explore its potential use in other laboratory experiments, such as in the study of enzyme kinetics and inhibitor studies. Lastly, further research could be done to study the potential toxicity of the compound at high concentrations.
Métodos De Síntesis
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) can be synthesized from 4-chlorobenzene sulfonyl chloride and 4-pyrrolidinylbenzene. The reaction of the two compounds in an aqueous solution of sodium hydroxide yields the desired compound in 95% yield.
Propiedades
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3S/c18-17(19,20)14-9-13(10-15(22)11-14)12-3-5-16(6-4-12)25(23,24)21-7-1-2-8-21/h3-6,9-11,22H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXANQIGIKGNQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686772 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol | |
CAS RN |
1261991-27-8 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

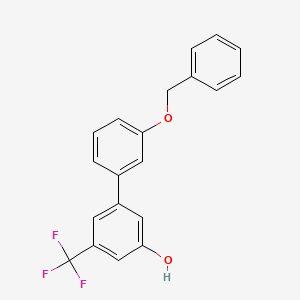
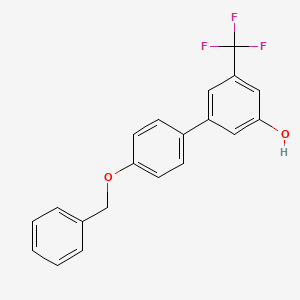

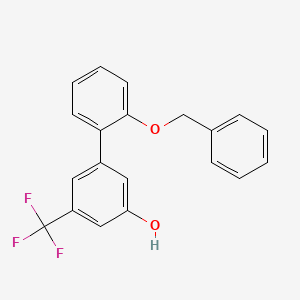
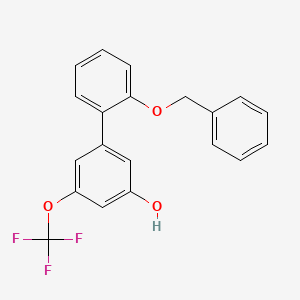
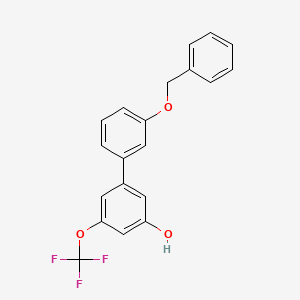
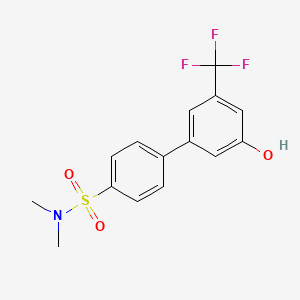
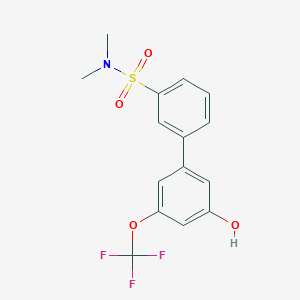
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)

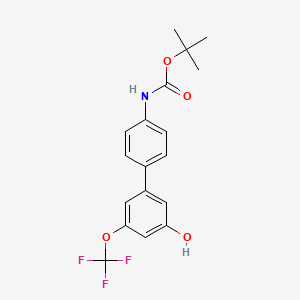
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)

